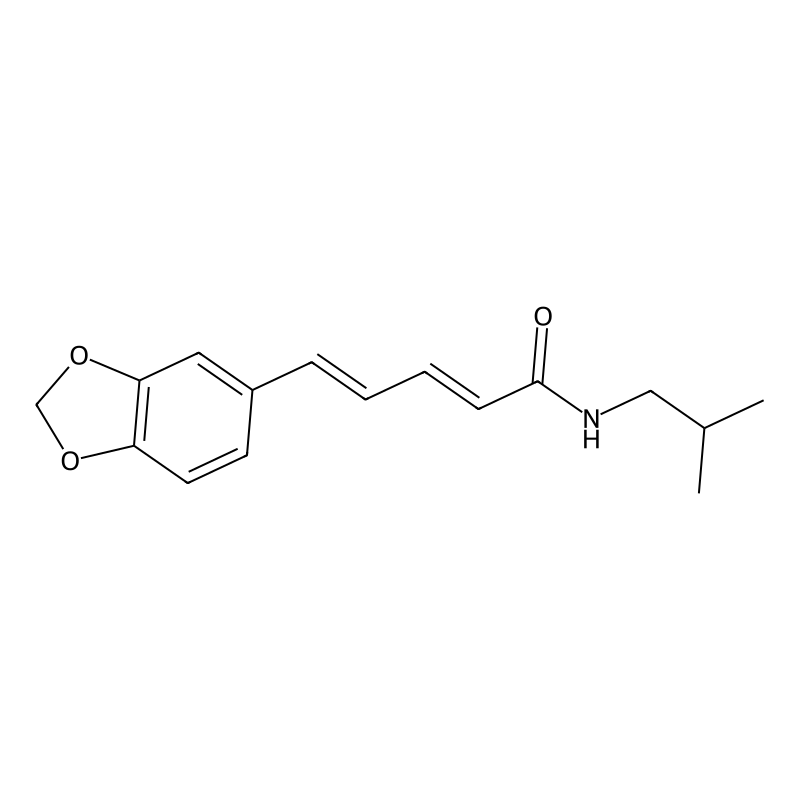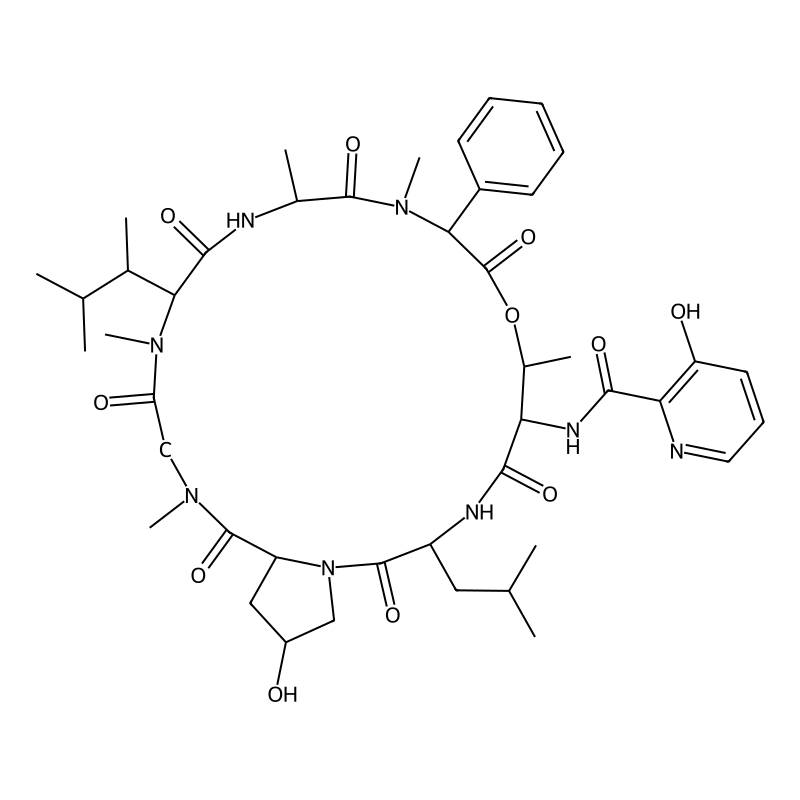Growth hormone, human

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Description
Human growth hormone functions through two primary mechanisms: direct and indirect actions. In its direct action, human growth hormone binds to specific receptors on target cells, triggering various intracellular signaling pathways. The indirect action predominantly involves the stimulation of insulin-like growth factor 1 (IGF-1) production in the liver, which mediates many of the growth-promoting effects of human growth hormone. This process includes the activation of Janus kinase (JAK) signaling pathways that lead to increased gene transcription and cellular metabolism .
The biological activity of human growth hormone is multifaceted:
- Growth Promotion: It stimulates the proliferation of chondrocytes (cartilage cells) and osteoblasts (bone-forming cells), leading to increased bone length and density.
- Metabolic Effects: Human growth hormone enhances protein synthesis while promoting lipolysis (fat breakdown) and gluconeogenesis (glucose production) in the liver. It also antagonizes insulin's effects on glucose uptake in peripheral tissues .
- Regulation: The secretion of human growth hormone is regulated by several factors, including growth hormone-releasing hormone from the hypothalamus and somatostatin from various tissues. Its release exhibits a pulsatile pattern, peaking during sleep and puberty .
Research indicates that human growth hormone interacts with various hormones and signaling pathways:
- Insulin-Like Growth Factor 1: Human growth hormone stimulates IGF-1 production, which further regulates its own secretion through negative feedback mechanisms.
- Ghrelin: This hunger hormone also stimulates human growth hormone release, highlighting a complex interplay between appetite regulation and growth .
- Somatostatin: This peptide inhibits both human growth hormone release from the pituitary gland and IGF-1 secretion from the liver .
Several compounds share similarities with human growth hormone in structure or function:
| Compound | Source/Type | Key Functions | Unique Features |
|---|---|---|---|
| Insulin-like Growth Factor 1 | Liver (in response to human GH) | Promotes cell growth and differentiation | Mediates many effects of human GH |
| Prolactin | Anterior pituitary | Regulates lactation and reproductive functions | Primarily involved in lactation |
| Luteinizing Hormone | Anterior pituitary | Regulates reproductive processes | Influences sexual development |
| Follicle-Stimulating Hormone | Anterior pituitary | Stimulates ovarian follicle development | Essential for reproductive health |
Human growth hormone's uniqueness lies in its broad spectrum of actions across various tissues, particularly its direct stimulation of bone and cartilage growth, which is less pronounced in other similar hormones .








